Bleomycin acid

描述

Historical Context of Bleomycin (B88199) Discovery and Academic Significance

The story of bleomycin began in 1962 when Japanese microbiologist Hamao Umezawa and his colleagues at the Institute of Microbial Chemistry in Tokyo discovered that culture filtrates of Streptomyces verticillus exhibited anticancer properties. acs.orgnih.gov This led to the isolation of a mixture of related glycopeptides, collectively named bleomycin. oncohemakey.com The initial structural assignment was later revised and ultimately confirmed by total synthesis. acs.org

The academic significance of bleomycin and its core, bleomycinic acid, is profound. It stems from their unique ability to mediate the cleavage of DNA, a mechanism that requires the presence of a metal ion, typically iron (Fe(II)), and molecular oxygen. researchgate.netwikipedia.orgpnas.org This process involves the generation of reactive oxygen species that cause both single- and double-stranded breaks in DNA, preferentially at 5'-GT or 5'-GC sequences. pnas.orgnih.gov The intricate details of this mechanism have been the subject of intensive investigation for over three decades, making bleomycin a paradigm for the study of DNA-cleaving natural products. nih.govacs.org The work of notable scientists, such as biochemist JoAnne Stubbe who was awarded the 2020 Priestley Medal for her work in uncovering the detailed mechanism of action of bleomycin, underscores its importance in the scientific community. acs.org Furthermore, bleomycin's ability to degrade cellular RNAs has opened new avenues of research, suggesting RNA may also be an important biological target. acs.org

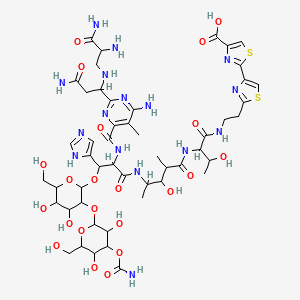

Chemical Structure and Functional Domains Relevant to Research Inquiries

Metal-Binding Domain: This region is responsible for chelating transition metal ions, a critical step for DNA cleavage. researchgate.netnih.gov The iron complex of bleomycin (Fe-BLM) is considered the active form. researchgate.net Density functional theory (DFT) calculations and spectroscopic studies have shown that the metal ion is coordinated by several endogenous ligands, including a pyrimidine (B1678525), an imidazole, a deprotonated amide, and both a primary and a secondary amine from the β-aminoalanine portion of the molecule. nih.govresearchgate.net This domain, once activated with a metal and oxygen, forms a pseudoenzyme capable of producing the radicals that damage DNA. drugbank.com

DNA-Binding Domain: This domain consists of a distinctive bithiazole tail. researchgate.net The bithiazole moiety and the C-terminal substituent are primarily responsible for the molecule's affinity for DNA. researchgate.netresearchgate.net It binds to the minor groove of the DNA double helix and is believed to partially intercalate between base pairs, which helps to position the metal-binding domain correctly for site-selective DNA cleavage. acs.orgnih.gov

Linker Domain: This region, which includes a (2S,3S,4R)-4-amino-3-hydroxy-2-methylpentanoic acid (methylvalerate) and a threonine moiety, connects the metal-binding domain to the DNA-binding bithiazole tail. acs.org Research has indicated that this linker is not merely a passive spacer but is important for the molecule's activity, imparting a specific secondary structure that influences the efficiency of DNA cleavage. acs.org

| Functional Domain | Key Structural Components | Primary Function in Research Context |

|---|---|---|

| Metal-Binding Domain | β-aminoalanine, pyrimidine, imidazole, and histidine residues | Chelates metal ions (e.g., Fe(II), Cu(II)) to form the catalytically active complex for DNA cleavage. researchgate.netresearchgate.net |

| DNA-Binding Domain | Bithiazole tail and C-terminal substituent | Binds to the minor groove of DNA, contributing to sequence-selective recognition and cleavage. nih.govresearchgate.net |

| Linker Domain | Methylvalerate and threonine moieties | Connects the metal-binding and DNA-binding domains; influences molecular conformation and cleavage efficiency. acs.org |

| Disaccharide Moiety | L-gulose and 3-O-carbamoyl-D-mannose | Implicated in cellular uptake and contributes to the efficiency of DNA cleavage. nih.govresearchgate.netnih.gov |

Overview of Research Directions in Bleomycin Acid Analogues

A significant portion of bleomycin research is dedicated to the synthesis and evaluation of novel analogues. The primary goals are to develop compounds with enhanced DNA cleavage activity, altered sequence selectivity, or improved pharmacological profiles. nih.govresearchgate.net These efforts have been greatly advanced by progress in biosynthetic studies and solid-phase synthesis techniques. acs.orgnih.gov

Research directions can be categorized by the domain of the bleomycinic acid structure being modified:

C-Terminal Modifications: Early research focused on modifying the terminal amine substituent, which led to the development of numerous analogues. Studies have shown that the antitumor activity of analogues can be enhanced by increasing the hydrophobicity of the C-terminus side chain, which correlates with a higher binding affinity to DNA and increased DNA cleavage efficiency. nih.gov

Linker Domain Modifications: To better understand the role of the linker in defining the molecule's three-dimensional structure, researchers have created conformationally rigid analogues of the methylvalerate subunit. acs.org These constrained analogues help to probe the nature of the conformational bend that the linker is thought to impart on the natural product, which affects its interaction with DNA. acs.org

Sugar Moiety Modifications: The carbohydrate domain is another key target for modification. Engineered biosynthesis has been used to create analogues with altered sugar components. nih.govresearchgate.net For example, the analogue 6'-deoxy-BLM Z was found to have a lower IC₅₀ value (indicating higher cytotoxicity) in HeLa cells compared to the parent bleomycin, suggesting that modifications to the sugar can significantly impact biological activity. nih.gov The structure-activity relationship, particularly concerning the sugar moiety, is an area of active investigation for the development of new drug leads. nih.gov

Biosynthetic Engineering and Deglyco-analogues: The elucidation of the bleomycin biosynthetic gene cluster has enabled the production of novel analogues through microbial fermentation and engineered biosynthesis. nih.govresearchgate.net This has facilitated the generation of deglycobleomycins (DBLMs), which lack the sugar moiety, and other hybrids. While DBLMs generally show reduced activity compared to their glycosylated counterparts, they serve as valuable platforms for synthetic modifications and for studying the role of the glycan part of the molecule. nih.govacs.orgresearchgate.net

| Analogue/Class | Area of Modification | Key Research Finding |

|---|---|---|

| Peplomycin | C-Terminal Amine | An early derivative developed with the aim of improving therapeutic properties. nih.gov |

| Conformationally Rigid Methylvalerate Analogues | Linker Domain | Designed to understand the secondary structure imposed by the linker region and its effect on DNA cleavage efficiency. acs.org |

| Zorbamycin (ZBM) | Core Aglycone and Sugar | A related natural product that preferentially cleaves at transcription start sites, similar to bleomycin. nih.gov |

| 6'-deoxy-BLM Z | Disaccharide Moiety | Demonstrated higher cytotoxicity in HeLa cells than the parent bleomycin, highlighting the importance of the sugar moiety. nih.gov |

| Deglycobleomycins (DBLMs) | Disaccharide Moiety | Lacks the sugar domain; used as a synthetic platform to explore the function of different domains and to build new analogues. acs.orgresearchgate.net |

属性

IUPAC Name |

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H72N16O22S2/c1-15-28(63-41(66-39(15)53)20(7-26(52)70)58-8-19(51)40(54)76)44(79)65-30(36(21-9-56-14-59-21)86-49-38(34(74)32(72)24(10-67)85-49)87-48-35(75)37(88-50(55)83)33(73)25(11-68)84-48)45(80)60-17(3)31(71)16(2)42(77)64-29(18(4)69)43(78)57-6-5-27-61-22(12-89-27)46-62-23(13-90-46)47(81)82/h9,12-14,16-20,24-25,29-38,48-49,58,67-69,71-75H,5-8,10-11,51H2,1-4H3,(H2,52,70)(H2,54,76)(H2,55,83)(H,56,59)(H,57,78)(H,60,80)(H,64,77)(H,65,79)(H,81,82)(H2,53,63,66) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNLLBXPSWMYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72N16O22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031986 | |

| Record name | Bleomycinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37364-66-2 | |

| Record name | Bleomycinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37364-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bleomycinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037364662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bleomycinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Bleomycin Action and Dna Interaction

DNA Strand Scission Processes

The hallmark of bleomycin's activity is its ability to induce the cleavage of the phosphodiester backbone of DNA, leading to both single- and double-strand breaks. This cleavage is not random but exhibits a degree of sequence specificity.

Single-Strand DNA Cleavage

The process of single-strand DNA cleavage by bleomycin (B88199) is initiated by the formation of an activated bleomycin complex. This occurs when bleomycin binds to a metal ion, most notably ferrous iron (Fe²⁺), and subsequently reacts with molecular oxygen. wikipedia.org This creates a transient, highly reactive species, often referred to as activated bleomycin, which is capable of abstracting a hydrogen atom from the C4' position of the deoxyribose sugar in the DNA backbone. researchgate.net

This initial hydrogen abstraction generates a C4'-radical on the deoxyribose. In the presence of ample oxygen, this radical undergoes a series of chemical transformations that ultimately lead to the scission of the C3'-C4' bond of the deoxyribose. This results in a direct strand break, producing fragments with a 3'-phosphoglycolate and a 5'-phosphate at the termini, along with the release of a base propenal. researchgate.net Studies have shown that bleomycin preferentially cleaves DNA at specific dinucleotide sequences, with a notable preference for 5'-GC and 5'-GT sequences. nih.govnih.govmdpi.com Further research has refined this, indicating a preferred consensus sequence of 5'-YYGTAW (where Y is a pyrimidine (B1678525), W is adenine (B156593) or thymine, and T is the site of cleavage). nih.gov

Double-Strand DNA Cleavage

While single-strand breaks are the more frequent outcome of bleomycin action, the induction of double-strand breaks (DSBs) is considered to be the primary source of its cytotoxicity. nih.gov A double-strand break is the most severe form of DNA damage, as it can lead to significant genomic instability if not properly repaired. jst.go.jpnih.gov

Several models have been proposed for the mechanism of double-strand cleavage. One prominent theory suggests that a single bleomycin molecule, after causing a break on one strand, can be reactivated to then cleave the opposing strand. pnas.org This reactivation may involve a reaction between the resulting Fe(III)-bleomycin complex and a 4'-peroxyl derivative of deoxyribose, both of which are products of the initial strand break event. pnas.org Another possibility is that two independent single-strand breaks occur in close proximity on opposite strands, leading to a DSB. pnas.org The structure of these breaks can vary, with studies showing a predominance of blunt ends and single-base 5' extensions.

The ratio of single-strand breaks (SSBs) to double-strand breaks is a critical determinant of the cellular outcome. Research has shown that different derivatives of bleomycin can produce varying SSB:DSB ratios. For instance, studies comparing bleomycin A2 and A5 with a modified version, CD-BLM, revealed different ratios, highlighting how structural modifications can influence the type of DNA damage. nih.gov

| Bleomycin Analog | SSB:DSB Ratio (Hairpin DNA Substrate) |

| Bleomycin A2 | 3.4:1 |

| Bleomycin A5 | 3.1 ± 0.3:1 |

| CD-BLM | 6.7 ± 1.2:1 |

This table presents the ratio of single-strand to double-strand DNA breaks induced by different bleomycin analogs on a hairpin DNA substrate, as determined by cleavage studies. nih.gov

Abasic Site Formation by Bleomycin

In addition to strand scission, bleomycin can also lead to the formation of abasic (AP) sites, which are locations in the DNA backbone where a base has been removed. This process is particularly significant under hypoxic (low oxygen) conditions. researchgate.netnih.gov When the C4'-radical, formed by the initial hydrogen abstraction, is not in the presence of sufficient oxygen to proceed down the strand scission pathway, it can instead react with water in the presence of an oxidant. This alternative pathway results in the generation of a 4'-oxidized abasic site. researchgate.net

The sequence specificity for the formation of abasic sites has been found to differ slightly from that of strand breaks. Studies have shown that bleomycin-induced abasic sites are preferentially formed at 5'-GC and 5'-GT sequences. nih.gov This is noteworthy because the ability to generate these lesions in an oxygen-deprived environment may be crucial for the activity of bleomycin in the often hypoxic microenvironment of solid tumors. nih.gov The formation of abasic sites represents a significant form of DNA damage, as they are mutagenic and can block DNA replication and transcription. nih.gov

Reactive Oxygen Species Generation and Oxidative Damage

The mechanism of bleomycin-induced DNA damage is intrinsically linked to the production of reactive oxygen species (ROS). The activated bleomycin-metal complex facilitates the generation of these highly reactive molecules, which then directly participate in the oxidative degradation of DNA.

Role of Superoxide (B77818) and Hydroxyl Radicals

The generation of ROS by the bleomycin-iron complex begins with the reduction of molecular oxygen. The Fe(II)-bleomycin complex can transfer an electron to O₂, forming a superoxide radical (O₂⁻•). This process is part of a redox cycle where the iron atom shuttles between its ferrous (Fe²⁺) and ferric (Fe³⁺) states. nih.gov

The superoxide radical itself can be damaging, but it also serves as a precursor to the even more reactive hydroxyl radical (•OH). The formation of hydroxyl radicals is thought to occur through a process analogous to the Haber-Weiss reaction, which can be catalyzed by the iron in the bleomycin complex. nih.govnih.gov It is the highly reactive hydroxyl radical that is believed to be a major contributor to the DNA damage observed, including the abstraction of the C4'-hydrogen from the deoxyribose sugar, which initiates the strand-scission and abasic site formation pathways. researchgate.net

Oxygen and Redox Chemistry Dependence

The entire process of bleomycin-induced DNA damage is critically dependent on the presence of molecular oxygen and the redox state of the cellular environment. Oxygen is essential for the formation of the activated bleomycin-Fe(III)-OOH species, which is the key intermediate responsible for DNA cleavage. researchgate.net The redox cycling of the iron atom within the bleomycin complex, facilitated by cellular reducing agents such as NADH-cytochrome b5 reductase, is necessary to sustain the production of reactive oxygen species. nih.gov

The availability of oxygen dictates the pathway of DNA damage. As previously mentioned, in oxygen-rich environments, the C4'-radical leads to strand scission. Conversely, under hypoxic conditions, the formation of abasic sites is favored. researchgate.netnih.gov This dependence on oxygen and redox chemistry underscores the intricate and environmentally sensitive nature of bleomycin's mechanism of action. Studies have also shown that prior reaction of bleomycin with Fe²⁺ and oxygen in the absence of DNA can lead to its inactivation, highlighting the delicate balance required for its DNA-damaging activity. nih.gov

Metal Ion Coordination Chemistry

Bleomycin is a metalloglycopeptide, meaning its biological activity is dependent on its ability to chelate a metal ion. mdpi.comnih.gov The core structure of bleomycin contains a metal-binding region with several nitrogen atoms available for coordination. nih.govresearchgate.net While iron is considered the most biologically relevant metal for its cytotoxic effects, bleomycin can coordinate with a variety of other transition metals. nih.gov

Iron-Bleomycin Complex Formation and Activation

The cytotoxic action of bleomycin begins with the formation of a complex with ferrous iron (Fe(II)). mdpi.compnas.org This complex, in the presence of molecular oxygen, undergoes a process of activation to form a potent DNA-cleaving agent. pnas.orgresearchgate.netnih.gov The process involves the rapid formation of an unstable ternary complex of bleomycin, Fe(II), and oxygen. researchgate.net This complex then converts to a more stable Fe(III)-bleomycin species. researchgate.net

This "activated bleomycin" is an oxygenated ferric-drug complex that is responsible for DNA degradation. nih.govresearchgate.net The activation can also be achieved with ferric iron (Fe(III)) in the presence of a reducing agent or with hydrogen peroxide (H₂O₂), bypassing the need for molecular oxygen and a ferrous intermediate. researchgate.netnih.gov The presence of phosphate-containing compounds, such as ATP, can enhance the DNA degradation activity of the iron(II)-bleomycin complex, likely by increasing the efficiency of iron recruitment by the drug. nih.gov

Coordination with Other Transition Metals (e.g., Co, Cu, Mn, V, Zn)

Bleomycin is capable of forming complexes with several other transition metals, including cobalt (Co), copper (Cu), manganese (Mn), vanadium (V), and zinc (Zn). nih.gov The coordination chemistry varies depending on the metal ion.

Cobalt (Co): Cobalt-bleomycin complexes are stable and have been used extensively as structural probes for understanding bleomycin-DNA interactions. nih.govnih.gov The Co(III)-bleomycin complex, particularly in its hydroperoxide form (HOO-Co(III)·bleomycin), is a stable structural analog of the active iron complex. nih.gov Studies with Co(II)-bleomycin suggest a six-coordinate structure. acs.org

Copper (Cu): Copper is another biologically relevant metal that binds to bleomycin. In blood serum, metal-free bleomycin rapidly binds to Cu(II) to form a stable complex. nih.gov Both Cu(I) and Cu(II) form stable 1:1 complexes with bleomycin, and their affinity for the drug is even greater than that of Fe(II). elsevierpure.com The geometry of the Cu(I)-bleomycin complex is notably different from other metal(II)-bleomycin complexes. elsevierpure.com

Zinc (Zn): Zinc forms a stable complex with bleomycin, and 13C NMR studies have been used to investigate the metal-binding site. nih.gov The coordination with Zn(II) causes significant chemical shifts in the pyrimidine-imidazole portion of the molecule, confirming its role in metal binding. nih.gov

Other Metals: Vanadium has been shown to form an effective DNA-cleaving complex with bleomycin in the presence of hydrogen peroxide. acs.org Differences in coordination have also been noted for indium complexes. nih.gov

Influence of Metal Identity on DNA Cleavage

The identity of the coordinated metal ion significantly influences the DNA cleavage activity of bleomycin.

| Metal Ion | DNA Cleavage Activity | Notes |

| Iron (Fe) | High | Considered the primary metal for cytotoxic activity. Requires O₂ or H₂O₂ for activation. mdpi.comnih.govresearchgate.net |

| Cobalt (Co) | Low (Photo-activated) | The Co(III)-hydroperoxide complex is a stable analog of activated Fe-bleomycin but requires photoactivation to induce DNA cleavage. nih.gov |

| Copper (Cu) | Inhibitory/Low | The high-affinity binding of Cu(II) can inhibit the formation of the active iron complex, thus modulating bleomycin's activity. elsevierpure.comnih.gov |

| Vanadium (V) | High (with H₂O₂) | The bleomycin-vanadium(IV) complex, when combined with hydrogen peroxide, is an effective DNA cleaving agent. acs.org |

| Zinc (Zn) | None | Zn-bleomycin does not cleave DNA and is considered an inactive complex. nih.govnih.gov |

DNA Binding and Sequence Specificity

Bleomycin achieves its DNA-cleaving function through a sophisticated binding process that involves two key structural domains: the metal-binding domain and the C-terminal bithiazole tail. nih.govelsevierpure.com This dual-mode interaction allows the drug to position its reactive metal center precisely for strand scission.

Intercalation Mechanisms of the Bithiazole Moiety

The C-terminal bithiazole tail of bleomycin plays a crucial role in anchoring the molecule to DNA. mdpi.com It is widely accepted that this moiety binds to DNA via intercalation, where the planar bithiazole rings insert themselves between the base pairs of the DNA double helix. nih.govosti.gov However, some studies suggest this may be a partial, rather than classical, intercalation, with the thiazole (B1198619) ring wedging itself between bases at a bend in the DNA. nih.gov

Crystal structure analyses have revealed that the bithiazole can intercalate in distinct modes, and this can occur independently of the minor groove binding by the metal-binding domain. nih.gov The specific orientation of the intercalated bithiazole can even be influenced by the structure of the C-terminal tail itself, as seen in comparisons between bleomycin A2 and B2. osti.govuwtsd.ac.uk While intercalation is a primary binding mode, other non-intercalative binding by the bithiazole tail in the minor groove has also been demonstrated to lead to DNA cleavage. mit.edu

Minor Groove Binding Interactions

While the bithiazole tail intercalates, the N-terminal metal-binding domain and the attached sugar moiety bind within the minor groove of the DNA helix. nih.govnih.gov This interaction is critical for the sequence specificity of bleomycin's action. mdpi.comnih.gov

Structural studies have shown direct hydrogen bonding between the metal-binding region and the floor of the minor groove. nih.gov Specifically, the pyrimidine moiety of bleomycin interacts with guanine (B1146940) bases. mdpi.comnih.gov The 2-amino group of guanine is a key recognition element for the bleomycin-metal complex. nih.gov This binding in the minor groove positions the activated metal center, such as the hydroperoxide group in HOO-Fe(III)-bleomycin, in close proximity to the C4' hydrogen of the deoxyribose sugar, priming it for abstraction and subsequent strand cleavage. researchgate.netnih.gov

Bleomycin preferentially cleaves DNA at specific dinucleotide sequences, most notably 5'-GC and 5'-GT. mdpi.compnas.orgnih.gov However, cleavage can also occur at other sequences like 5'-GA, 5'-AT, and 5'-TA, although often less efficiently. nih.govdrugbank.compnas.org The local DNA structure can influence this specificity; for instance, while strong binding often requires a guanine, efficient cleavage can occur in guanine-lacking regions with specific conformations, such as (AT)n sequences. nih.gov

| Binding Moiety | Primary Interaction Mode | DNA Target | Role in Cleavage |

| Bithiazole Tail | Partial Intercalation | Between DNA base pairs | Anchoring, DNA binding affinity nih.govosti.govnih.gov |

| Metal-Binding Domain | Minor Groove Binding | Guanine (and other) bases in the minor groove | Sequence recognition, positioning of the reactive center for cleavage mdpi.comnih.govnih.gov |

Preferred Cleavage Sites (e.g., 5′-GT, 5′-GCdinucleotides)

The DNA strand-scission activity of bleomycin is not random; it exhibits a discernible sequence preference, a characteristic that has been extensively studied. The primary targets for bleomycin-induced cleavage are dinucleotide sequences, with a marked preference for 5'-GT* and 5'-GC* sites, where the asterisk denotes the site of cleavage on the pyrimidine base. researchgate.netresearchgate.netmdpi.comnih.govacs.org Numerous studies using purified plasmid DNA have consistently identified this preferential cleavage pattern. researchgate.netresearchgate.net While both are favored, some research suggests a hierarchy, with 5'-GT sites often being cleaved more readily than 5'-GC sites. researchgate.netnih.gov Lesser cleavage activity is also observed at other dinucleotide sequences such as 5'-GA, 5'-AT, and 5'-AC. researchgate.netnih.gov

Beyond simple dinucleotides, longer consensus sequences for optimal bleomycin cleavage have been identified. Analysis of the most frequently cleaved sites in the human genome reveals preferences for trinucleotide sequences like 5'-GTA and 5'-TGT, and the tetranucleotide 5'-TGTA. researchgate.net At the hexanucleotide level, a preferred sequence of 5'-RTGTAY (where R is a purine (B94841) and Y is a pyrimidine) has been determined for cellular DNA. researchgate.net Interestingly, studies on telomeric DNA, which is rich in the repeat sequence (GGGTTA)n, confirm that the primary cleavage sites within human cells are indeed at 5'-GT dinucleotides, with some lesser cleavage at 5'-GG sites. nih.gov The production of abasic sites by bleomycin, a related form of DNA damage, also shows a preference for 5'-GC and 5'-GT sequences. mdpi.com

Table 1: Bleomycin Cleavage Site Preference

| Sequence Length | Preferred Cleavage Sequence(s) | Notes |

|---|---|---|

| Dinucleotide | 5'-GT* > 5'-GC* | Asterisk (*) indicates the primary site of cleavage. researchgate.netresearchgate.netnih.gov |

| 5'-GA, 5'-AT, 5'-AC* | Lower frequency cleavage sites. researchgate.netnih.gov | |

| Trinucleotide | 5'-GTA, 5'-TGT | Identified from high-intensity cleavage sites. researchgate.net |

| Tetranucleotide | 5'-TGT*A | Identified from high-intensity cleavage sites. researchgate.net |

| Hexanucleotide | 5'-RTGT*AY | R = Purine (A or G), Y = Pyrimidine (C or T). researchgate.net |

Impact of DNA Conformation on Binding and Cleavage

The local three-dimensional structure of DNA significantly influences the binding affinity and cleavage efficiency of bleomycin. While sequence is a primary determinant, the conformation of the DNA helix can modulate the accessibility and suitability of these sequences as targets. For instance, bleomycin efficiently cleaves regions of (AT)n, but only at ApT steps, and requires a block of at least three contiguous AT pairs to be as effective as a GpT site. nih.govnih.gov Conversely, regions of An.Tn (where one strand is all A and the other all T) are not cleaved. nih.govnih.gov This suggests that the specific helical parameters of (AT)n tracts are conducive to bleomycin's cleavage chemistry, whereas other structures are resistant.

The organization of DNA into chromatin within the cell also profoundly affects bleomycin's activity. DNA complexed with histone proteins into nucleosomes is generally protected from bleomycin cleavage, particularly in the core region. mdpi.com The linker DNA between nucleosomes is a more accessible target. acs.org Similarly, the binding of transcription factors can shield DNA sequences from bleomycin, a property utilized in a technique known as "footprinting" to identify protein-DNA interaction sites. acs.orgmdpi.com In these cases, bleomycin activity is significantly reduced where proteins are bound. acs.org Furthermore, changes in DNA conformation due to cellular processes can alter susceptibility. It has been demonstrated that damaged DNA can transition from the canonical B-DNA form to an A-DNA-like conformation, which may influence the binding and activity of DNA-modifying agents and repair enzymes. mdpi.com The supercoiled state of cellular DNA can also create distorted structures that could potentially alter bleomycin's sequence specificity compared to relaxed, purified DNA. mdpi.com

Cellular and Molecular Responses to Bleomycin-Induced DNA Damage

Activation of DNA Damage Response (DDR) Pathways

The introduction of DNA strand breaks by bleomycin, particularly double-strand breaks (DSBs), triggers a complex and robust cellular signaling network known as the DNA Damage Response (DDR). nih.govjst.go.jp A key and early event in the DDR is the phosphorylation of the histone variant H2AX to form γH2AX at sites flanking the DNA break. jst.go.jpnasa.govnasa.gov This modification acts as a scaffold, recruiting a cascade of downstream repair and signaling proteins to the site of damage. nasa.govnasa.gov

The DDR pathways activated by bleomycin involve numerous proteins critical for sensing damage, signaling its presence, and initiating repair or other cellular outcomes. nih.govull.es Persistent activation of the DDR is a hallmark of bleomycin's cellular effect. nih.gov The p53 network is a central upstream regulator in the response to bleomycin. nih.govull.es Activation of p53 can lead to the transcription of target genes that influence cell cycle arrest and apoptosis. nih.gov Another critical component of the DSB repair machinery is the Rad51 protein, which is essential for homologous recombination (HR), a major pathway for repairing DSBs. nih.govconsensus.app Studies have shown that bleomycin treatment can lead to the downregulation of Rad51 expression, thereby impairing the cell's ability to repair the very damage the drug inflicts. nih.govconsensus.app Other genes significantly upregulated in response to bleomycin-induced damage include CDKN1A (which codes for p21), PCNA, BBC3, and PPM1D. nih.govull.esplos.org

Influence on Cell Cycle Progression (e.g., G2/M arrest)

As a direct consequence of activating the DDR, bleomycin profoundly affects cell cycle progression. To prevent the replication or segregation of damaged chromosomes, the DDR activates checkpoints that halt the cell cycle. nih.gov Bleomycin is known to induce a potent cell cycle arrest, primarily in the G2 phase, just before mitosis (M phase). nih.govnih.govmdpi.com This G2/M arrest prevents cells with DNA breaks from entering mitosis, a potentially catastrophic event that could lead to chromosomal aberrations and cell death. nih.gov

The mechanism of this G2 arrest is tightly linked to the p53-p21 signaling axis. Following DNA damage, the tumor suppressor protein p53 is activated, leading to the transcriptional upregulation of the cyclin-dependent kinase (Cdk) inhibitor p21 (also known as Waf1/Cip1). nih.gov The p21 protein plays a crucial role by inhibiting the activity of cyclin B1-Cdk1 and cyclin A-Cdk1/2 complexes, which are the key drivers of G2/M progression. nih.gov In normal human fibroblasts, this bleomycin-induced G2 arrest can be permanent, leading to a state of cellular senescence. nih.gov However, in some cancer cell lines that may have defective checkpoint controls, this G2 arrest can be abrogated, potentially sensitizing them to the drug's cytotoxic effects. nih.gov

Mechanisms of Programmed Cell Death Induction (Apoptosis)

When DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death, or apoptosis, to eliminate the compromised cell. Bleomycin is a potent inducer of apoptosis in various cell types, including pulmonary endothelial and epithelial cells. nih.govphysiology.orgbenthamscience.com The mechanism of bleomycin-induced apoptosis is complex and can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govphysiology.org

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. Research in pulmonary endothelial cells suggests that bleomycin initiates apoptosis primarily via this extrinsic pathway. nih.govnih.gov This involves the activation of caspase-8, an initiator caspase for the extrinsic pathway, which occurs before the activation of the intrinsic pathway initiator caspase-9. nih.govnih.gov Silencing the adaptor protein FADD (Fas-associated death domain) or inhibiting caspase-8 significantly reduces bleomycin-induced apoptosis in this system. nih.govnih.gov

In other cell types, such as mouse lung epithelial cells, the intrinsic pathway, driven by reactive oxygen species (ROS) and mitochondrial leakage, appears to play a more direct role. physiology.org In this model, bleomycin-induced oxidative stress leads to mitochondrial disruption, caspase-9 activation, and subsequent apoptosis. physiology.org Caspase-3, an effector caspase, is activated downstream in both pathways, leading to the cleavage of cellular substrates and the execution of the apoptotic program. jst.go.jpnih.gov Thus, the specific apoptotic pathway activated by bleomycin can be cell-type dependent, although both ultimately converge on the activation of executioner caspases. nih.govphysiology.org

Interaction with Other Nucleic Acids and Proteins

Bleomycin also interacts with various cellular proteins. A key protein in this context is bleomycin hydrolase (BH), a cysteine proteinase that inactivates bleomycin by cleaving its terminal amide group. nih.govresearchgate.net Human bleomycin hydrolase has been shown to interact and colocalize with ribosomal proteins, specifically the human homologues of rat ribosomal proteins L11 and L29. nih.gov This suggests that in addition to its free cytosolic form, a significant fraction of bleomycin hydrolase is associated with ribosomes. nih.gov The ability of bleomycin to bind to proteins, and for proteins to bind to its DNA target, adds layers of complexity to its mechanism of action within the cellular environment. acs.orgmdpi.com

RNA Binding and Cleavage Specificity

While historically recognized for its DNA-cleaving properties, Bleomycin also demonstrates significant, specific interactions with RNA, suggesting that RNA may be a therapeutically relevant target. nih.govconsensus.appnih.gov The interaction of bleomycin with RNA differs from its binding to DNA. In DNA, bleomycin typically binds in the minor groove, showing a preference for cleaving at 5'-GC and 5'-GT sequences. nih.govresearchgate.net This specificity is attributed to hydrogen bonding between bleomycin's pyrimidine core and the guanine base. nih.gov However, the minor groove of A-form RNA is narrower, making the major groove a more likely site for bleomycin interaction. nih.gov

Research has shown that bleomycin, particularly the congener Bleomycin A5, preferentially cleaves RNA at purine-rich sequences, with a notable efficiency at sites containing stretches of AU base pairs. nih.govnih.gov Studies analyzing various RNA substrates found that sequences with three consecutive purines were cleaved with high frequency, whereas sequences composed solely of pyrimidines were not cleaved. nih.gov This preference for purines, specifically in AU-rich regions, is thought to involve hydrogen bonding with the C6 amino group of adenine in the major groove. nih.gov

The cleavage of RNA by bleomycin is an oxidative process and has been observed to be approximately 10-fold more selective than its cleavage of DNA. consensus.appnih.gov This high selectivity suggests a recognition of RNA tertiary structure rather than just the primary sequence. consensus.appnih.gov Specifically, nucleotides located at the junction of single-stranded and double-stranded regions of RNA are particularly susceptible to cleavage. consensus.appnih.gov This has been observed in various RNA molecules, including tRNA precursors and viral RNA transcripts. consensus.appnih.gov For instance, in yeast 5S ribosomal RNA, cleavage occurs at uracil (B121893) residues within 5'-GUA-3' sequences that precede single-nucleotide bulges. acs.org

Protein Interactions Influencing Bleomycin Activity (e.g., PARP1, PARG)

The cellular activity of bleomycin is influenced by its interactions with various proteins, particularly those involved in the DNA damage response (DDR), such as Poly (ADP-ribose) polymerase-1 (PARP1) and Poly(ADP-ribose) glycohydrolase (PARG).

PARP1: PARP1 is a key enzyme in the cellular response to DNA damage, especially single-strand and double-strand breaks (DSBs), which are lesions generated by bleomycin. nih.govresearchgate.net The induction of PARP1 activity by bleomycin is robust, exceeding the activation seen in response to other damaging agents like hydrogen peroxide or ionizing radiation. researchgate.net The activation of PARP1 in response to bleomycin-induced DSBs is critically dependent on the Ku antigen, a component of the non-homologous end joining (NHEJ) repair pathway. nih.gov In cells deficient in Ku, PARP1 activation following bleomycin treatment is reduced by over 10-fold. nih.gov Another protein, protein phosphatase 5 (PP5), also plays a role by directly dephosphorylating PARP1, which increases its activity. nih.gov Overexpression of PP5 can increase bleomycin-induced PARP1 activation five-fold, while its absence reduces activation by half. nih.gov

However, the interaction is complex. In some contexts, such as a rat model of bleomycin-induced acute lung injury, an inhibition of PARP1 activity in lung tissue nuclei was observed during the inflammatory phase. researchgate.netbohrium.com This inhibition was proposed to result from bleomycin-induced changes in DNA structure that hinder PARP1's ability to bind to the DNA, thereby down-regulating its activation pathway. researchgate.netbohrium.com Furthermore, studies in VERO cells have shown a lack of potentiation of bleomycin's cytotoxic effects by the PARP inhibitor Olaparib, suggesting that in some cell types, the repair of bleomycin-induced damage may occur through a PARP-1 independent mechanism. nih.gov

PARG: Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for degrading the poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. The balance between PARP and PARG activity is crucial for a proper DNA damage response. In studies of bleomycin-induced lung injury in rats, a decrease in PARG protein content was observed in lung nuclei. researchgate.netbohrium.com This depletion of PARG, coupled with changes in PARP1 activity, could lead to the accumulation of PAR polymers in lung cells, potentially triggering cell destruction and tissue damage. researchgate.netbohrium.com The use of PARG inhibitors has also been explored in conjunction with bleomycin, indicating that the metabolism of PAR is a key aspect of the cellular response to bleomycin-induced damage. nih.gov

Biosynthesis and Bioengineering of Bleomycin Analogues

Engineered Biosynthesis for Structural Diversification

Strategies for Enhanced Bleomycin (B88199) Production via Metabolic Engineering

The biosynthesis of bleomycin is a complex process orchestrated by a large megasynthetase system, comprising non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) mdpi.comcapes.gov.br. Understanding this intricate pathway has paved the way for metabolic engineering approaches to boost bleomycin yields and generate novel analogues.

Streptomyces verticillus remains the primary natural producer of bleomycin. Research has identified key enzymes and regulatory molecules critical for its biosynthesis. For instance, the supply of the precursor GDP-mannose plays a pivotal role. Genetic engineering efforts have focused on enhancing the GDP-mannose synthesis pathway by overexpressing genes encoding phosphomannose isomerase (ManA) and phosphomannomutase (ManB), alongside the bleomycin transporter gene (blmT). This co-expression strategy has led to significant increases in bleomycin A2 and B2 yields, reaching up to 61.79 mg/L for A2 and 36.9 mg/L for B2 researchgate.netnih.govresearchgate.net.

Furthermore, N-acetylglucosamine (GlcNAc), a vital signaling molecule in Streptomyces, has been shown to increase bleomycin yields. GlcNAc acts by alleviating the repression of genes involved in GlcNAc metabolism (like nagB and nagKA) by the global regulator DasR, and importantly, by relieving the repression of blmT expression by BlmR, thereby boosting bleomycin production researchgate.netnih.gov.

Beyond S. verticillus, genome mining has identified Streptomyces mobaraensis DSM40847 as a new bleomycin producer, offering an alternative platform for engineering designer bleomycin analogues. Manipulation of its bleomycin biosynthesis pathway has enabled the production of analogues such as 6'-deoxy-BLM A2, demonstrating the potential for fine-tuning bleomycin activity through genetic engineering acs.orgresearchgate.net.

Synthetic and Semi-Synthetic Approaches to Bleomycin Analogues

The inherent complexity of bleomycin has made its total chemical synthesis a formidable challenge, yet crucial for understanding structure-activity relationships and developing novel analogues. Semi-synthetic and total synthetic strategies aim to create bleomycin derivatives with improved efficacy, reduced toxicity, or altered biological properties.

Total Synthesis of Bleomycin and its Components

The complete chemical synthesis of bleomycin A2 and its constituent parts has been a landmark achievement in organic chemistry acs.orgacs.orgresearchgate.netresearchgate.netacs.orgjst.go.jp. Bleomycin is a complex glycopeptide, comprising several distinct domains: a metal-binding domain, a DNA-binding domain (bithiazole tail), a linker region, and a unique disaccharide moiety. The synthesis of the disaccharide unit, 2-O-(3-O-carbamoyl-α-D-mannopyranosyl)-L-gulopyranose, is particularly challenging due to the unusual sugars and their specific linkages acs.orgresearchgate.netnih.govresearchgate.net.

Successful total syntheses typically involve the preparation of key intermediates, such as the pyrimidoblamic acid, β-hydroxyhistidine, and the disaccharide fragment, followed by their sequential coupling. These synthetic routes provide access to bleomycin A2 and related congeners, enabling detailed studies of their chemical behavior and biological activity acs.orgacs.orgresearchgate.net.

Chemical Cleavage and Derivatization Strategies

Semi-synthetic approaches often involve modifying the naturally produced bleomycin or its fragments. One significant modification is the removal of the disaccharide moiety to produce deglycobleomycin (B1238005) (deglyco-BLM). While deglyco-BLM retains DNA cleavage activity and sequence specificity, it exhibits diminished efficiency compared to native bleomycin mdpi.comnih.gov. Notably, deglycobleomycin has shown promise in preclinical studies for reduced pulmonary toxicity, suggesting it could be a less toxic alternative pharmaceutical-journal.com.

Other derivatization strategies focus on modifying specific functional groups to alter bleomycin's properties. For instance, the terminal amine can be modified to incorporate chelating substituents, such as EDTA or DTPA derivatives, which can influence metal ion chelation and transport properties while retaining antitumor activity google.com. Furthermore, modifications to the disaccharide moiety, including alterations to the carbamoyl (B1232498) group's position or substitution, have been synthesized to investigate its role in tumor cell targeting and uptake nih.govresearchgate.netnih.govdntb.gov.ua. Selective cleavage of bleomycin A2 using agents like N-bromosuccinimide has also been explored to yield specific fragments for further chemical manipulation bikaken.or.jp.

Design and Synthesis of Bleomycin Mimics

Inspired by bleomycin's potent DNA-cleaving ability, researchers have designed and synthesized simpler molecules, termed bleomycin mimics, that aim to replicate its essential functionalities. These mimics often focus on replicating the metal-binding and DNA-interacting domains of bleomycin, thereby simplifying the synthetic process and potentially improving drug properties.

One class of synthetic mimics utilizes ligands like N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)-methylamine (N4Py) complexed with iron. These N4Py-based iron complexes have demonstrated efficient nuclear DNA cleavage activity within living cancer cells and exhibit cytotoxic effects, sometimes through different mechanisms (e.g., apoptosis) compared to bleomycin nih.govacs.org. Another approach involves creating mimics that cleave DNA in a sequence-neutral manner, such as acridine (B1665455) derivatives, which offer a route to chemically simpler bleomycin analogues with potential as DNA footprinting agents researchgate.netrsc.org. These synthetic efforts not only provide insights into bleomycin's mechanism of action but also offer potential avenues for developing novel anticancer therapeutics.

Compound List:

Bleomycin (BLM)

Bleomycin A2 (BLM A2)

Bleomycin B2 (BLM B2)

Deglycobleomycin (deglyco-BLM)

Decarbamoyl bleomycin

6'-deoxy-BLM A2

6'-deoxy-BLM Z

BLM Z

Tallysomycin (TLM)

Phleomycin (PLM)

Zorbamycin (ZBM)

6'-hydroxy-ZBM

N4Py (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)-methylamine)

GDP-mannose

N-acetylglucosamine (GlcNAc)

Chelidamic acid

1,3-phenylenediamine

EDTA (Ethylenediaminetetraacetic acid)

DTPA (Diethylenetriaminepentaacetic acid)

β-hydroxyhistidine

Pyrimidoblamic acid

L-gulose

3-O-carbamoyl-α-D-mannopyranose

Mechanisms of Bleomycin Resistance in Biological Systems

Enzymatic Inactivation of Bleomycin (B88199)

A primary mechanism of bleomycin resistance involves the enzymatic modification of the drug into an inactive form. This detoxification is carried out by specific enzymes that alter the chemical structure of bleomycin, thereby preventing it from binding to and cleaving DNA.

Bleomycin hydrolase (BH) is a key enzyme in the detoxification of bleomycin. nih.govspandidos-publications.commdpi.comnih.gov It is a cysteine proteinase that catalyzes the hydrolysis of the carboxamide bond in the β-aminoalanine moiety of the bleomycin molecule. nih.govnih.govresearchgate.net This reaction, a form of deamidation, converts the terminal amide group to a carboxylic acid. nih.gov The resulting molecule, deamido-bleomycin, exhibits significantly reduced DNA-cleaving activity and is therefore less cytotoxic. spandidos-publications.com The enzymatic activity of bleomycin hydrolase is a significant determinant of bleomycin sensitivity in various tissues. nih.govnih.gov Tissues with naturally low levels of BH, such as the lungs and skin, are more susceptible to bleomycin-induced toxicity. nih.gov Conversely, higher levels of BH in tumor cells can contribute to clinical resistance to bleomycin therapy. spandidos-publications.com The enzyme is widely distributed in animal cells and has been characterized as a new type of aminopeptidase B. nih.gov

| Enzyme | Mechanism of Action | Effect on Bleomycin | Key Characteristics |

|---|---|---|---|

| Bleomycin Hydrolase (BH) | Hydrolysis of the carboxamide bond of the β-aminoalanine moiety (Deamidation) | Inactivation of DNA-cleaving ability | Cysteine proteinase; Aminopeptidase B-like activity |

Another enzymatic route for bleomycin inactivation is through N-acetylation, a reaction catalyzed by bleomycin N-acetyltransferase (BAT). nih.govnih.gov This enzyme utilizes acetyl-coenzyme A (AcCoA) as a cofactor to transfer an acetyl group to the primary amine of the β-aminoalanine moiety of bleomycin. nih.gov The resulting N-acetylated bleomycin is unable to bind and degrade DNA, rendering it inactive. nih.gov This mechanism of resistance is particularly relevant in the bleomycin-producing organism, Streptomyces verticillus, where the blmB gene encodes for BAT, providing a self-resistance mechanism. nih.gov The acetylation prevents the drug from exerting its cytotoxic effects on the producing organism.

Structural and mechanistic studies have provided detailed insights into how these inactivating enzymes function. The crystal structure of a bleomycin resistance protein reveals a dimeric structure where two bleomycin molecules are sequestered at the dimer interface. nih.gov This sequestration is a key feature of its resistance mechanism. For bleomycin N-acetyltransferase (BAT), crystallographic studies have been conducted on the enzyme in its substrate-free form, in a binary complex with CoA, and in a ternary complex with both bleomycin and CoA. nih.gov These studies have elucidated that BAT also forms a dimer. The structural data has been instrumental in proposing a detailed enzymatic reaction mechanism for the N-acetylation of bleomycin. nih.gov

Molecular Sequestration and Efflux Mechanisms

Beyond enzymatic inactivation, cells have developed mechanisms to bind and sequester bleomycin, preventing it from reaching its nuclear target. Additionally, the regulation of its transport across the cell membrane plays a role in determining intracellular drug concentrations and, consequently, cytotoxicity.

A significant mechanism of bleomycin resistance involves the action of specific bleomycin-binding proteins that sequester the drug. mdpi.comnih.govdiscover-journal.ru In the bleomycin-producing organism Streptomyces verticillus, the blmA gene encodes a 122-amino acid protein known as BLMA, which has a high affinity for bleomycin. nih.gov Another well-characterized bleomycin-binding protein is BMLT, the product of the ble gene found in the transposon Tn5. nih.gov These proteins act by trapping bleomycin molecules, thereby preventing them from intercalating with DNA. nih.govdiscover-journal.ru Structural analyses of BLMA and BMLT have shown that they form dimers, and the bleomycin molecule is accommodated in a binding pocket formed at the dimer interface. nih.govebi.ac.uk Each dimer is capable of binding two molecules of bleomycin. nih.govebi.ac.uk This sequestration effectively reduces the free intracellular concentration of the drug available to cause DNA damage.

| Protein | Gene Source | Organism/Element | Mechanism of Action |

|---|---|---|---|

| BMLA | blmA | Streptomyces verticillus | High-affinity binding and sequestration |

| BMLT | ble | Transposon Tn5 | Binding and sequestration |

The entry of bleomycin into cells is a regulated process that influences its cytotoxic potential. Studies in Saccharomyces cerevisiae using fluorescently labeled bleomycin-A5 have shown that its uptake is concentration-dependent. nih.gov The transport process appears to have an inducible component that is dependent on new protein synthesis. nih.gov Interestingly, evidence suggests that bleomycin may utilize the polyamine transport system to enter the cell, as its uptake can be inhibited by spermine. nih.gov Once inside the cell, bleomycin can be sequestered into vacuoles for detoxification, a process that seems to involve the endocytic pathway. nih.gov The regulation of these transport and trafficking pathways can therefore modulate cellular sensitivity to bleomycin. Some studies suggest that bleomycin internalization may occur via receptor-mediated endocytosis, where the drug first binds to a membrane receptor before being transferred into intracellular vesicles. nih.gov

Cellular Defense Mechanisms

Bleomycin resistance can be significantly influenced by the cell's intrinsic ability to defend against the drug's cytotoxic effects. This defense is often multifaceted, involving the enhancement of systems that neutralize damaging molecules produced by bleomycin and alterations in cellular metabolism to support survival and repair.

Upregulation of Antioxidant Systems

A primary mechanism of bleomycin's anticancer activity is its ability to bind to iron and oxygen, which leads to the production of reactive oxygen species (ROS). These ROS, including superoxide (B77818) and hydroxyl radicals, can cause extensive damage to cellular components, most notably DNA. Consequently, an upregulation of the cell's antioxidant defense systems is a key strategy for acquiring bleomycin resistance.

Resistant cells often exhibit elevated levels of antioxidant molecules and enzymes that can neutralize ROS, thereby mitigating the damaging effects of bleomycin. One of the most crucial components of the cellular antioxidant defense is glutathione (GSH), a tripeptide that can directly scavenge free radicals and also acts as a cofactor for various antioxidant enzymes. Studies have shown that higher intracellular GSH levels can provide protection against bleomycin-induced cytotoxicity. The synthesis of GSH is regulated by the enzyme γ-glutamylcysteine synthetase (γ-GCS), and bleomycin exposure has been shown to upregulate the expression of the catalytic subunit of this enzyme. This upregulation is mediated by the activation of transcription factors such as NF-κB and Nrf-1 and -2, which are responsive to oxidative stress.

In addition to GSH, other antioxidant enzymes play a vital role in detoxifying ROS generated by bleomycin. These include superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase and glutathione peroxidase (GPx), which then detoxify hydrogen peroxide. Research has indicated that exposure to bleomycin can lead to alterations in the activities of these endogenous antioxidant enzymes. For instance, in some experimental models, an increase in the activities of GPx and glutathione reductase has been observed following bleomycin treatment, suggesting an adaptive response to oxidative stress.

The table below summarizes findings from studies on the upregulation of antioxidant systems in the context of bleomycin activity and resistance.

| Component | Observation | Implication in Bleomycin Resistance |

| Glutathione (GSH) | Elevated levels protect against bleomycin cytotoxicity. | Increased detoxification of ROS. |

| γ-Glutamylcysteine synthetase (γ-GCS) | Upregulated by bleomycin exposure. | Enhanced GSH synthesis. |

| Glutathione Peroxidase (GPx) | Activity induced by bleomycin in some models. | Increased detoxification of hydrogen peroxide. |

| Catalase | Gene expression can be increased in response to bleomycin. | Enhanced breakdown of hydrogen peroxide. |

Modulation of Cellular Metabolism in Resistant Phenotypes

Cancer cells that develop resistance to chemotherapy often undergo significant metabolic reprogramming to support their survival and proliferation under drug-induced stress. This altered metabolism provides the necessary energy and biosynthetic precursors for cellular repair and growth. In the context of bleomycin resistance, a notable metabolic alteration is the shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.

In this metabolic shift, cancer cells increase their glucose uptake and predominantly metabolize glucose to lactate, even in the presence of sufficient oxygen for oxidative phosphorylation. This increased glycolytic flux is thought to confer a survival advantage to resistant cells. The intermediates of the glycolytic pathway can be shunted into other biosynthetic pathways, such as the pentose phosphate pathway, which generates NADPH, a crucial reducing equivalent for antioxidant defense and nucleotide synthesis.

Studies on lung fibrosis, a condition that can be induced by bleomycin, have shown that there is a metabolic switch to aerobic glycolysis. This involves an increase in several glycolysis intermediates such as glucose 6-phosphate, fructose 6-phosphate, pyruvate, and lactate. This metabolic reprogramming supports the increased energy demand of remodeling and growing tissues. While this research is in the context of fibrosis, similar metabolic adaptations are observed in chemoresistant cancer cells. The upregulation of glucose transporters, such as GLUT1, is a key feature of this metabolic reprogramming, facilitating the increased glucose uptake required to fuel glycolysis.

The following table outlines the key metabolic changes observed in phenotypes that are resistant or responding to bleomycin-induced stress.

| Metabolic Change | Observation | Implication in Bleomycin Resistance |

| Aerobic Glycolysis (Warburg Effect) | Increased glycolysis and lactate production. | Provides energy and biosynthetic precursors for cell survival and repair. |

| Glucose Uptake | Upregulation of glucose transporters (e.g., GLUT1). | Fuels the increased glycolytic rate. |

| Glutaminolysis | Increased levels of glutamine and glutamate. | Supports energy metabolism via the TCA cycle. |

DNA Repair Pathway Adaptation in Bleomycin Resistance

The primary mode of bleomycin's cytotoxic action is the induction of single- and double-strand breaks in DNA. Consequently, the cell's capacity to repair this DNA damage is a critical determinant of its sensitivity or resistance to bleomycin.

Enhanced DNA Damage Repair Processes

Cells have evolved sophisticated DNA repair mechanisms to maintain genomic integrity. In the context of bleomycin-induced damage, the repair of double-strand breaks is particularly crucial. The two main pathways for repairing double-strand breaks are non-homologous end joining (NHEJ) and homologous recombination (HR).

NHEJ is the predominant pathway for repairing double-strand breaks in mammalian cells and is active throughout the cell cycle. It involves the direct ligation of the broken DNA ends and does not require a homologous template. Key proteins in this pathway include the Ku70/Ku80 heterodimer, which recognizes and binds to the DNA ends. Enhanced efficiency of the NHEJ pathway can contribute to increased resistance to bleomycin by more rapidly repairing the DNA lesions.

Homologous recombination is a more accurate repair pathway that uses a sister chromatid as a template to repair the break, and it is primarily active in the S and G2 phases of the cell cycle. A key protein in HR is Rad51, which facilitates the search for a homologous template and strand invasion. Studies have shown that bleomycin can suppress the expression of Rad51, thereby inhibiting HR. However, in resistant cells, mechanisms may exist to counteract this effect, or the cells may rely more heavily on the NHEJ pathway.

In addition to double-strand break repair, the base excision repair (BER) pathway is important for repairing single-strand breaks and oxidative DNA damage, such as the formation of 8-oxoguanine, which can be induced by bleomycin. The enzyme human 8-oxoguanine DNA glycosylase (hOGG1) is a key component of the BER pathway that recognizes and removes 8-oxoguanine. Down-regulation of hOGG1 has been shown to increase cellular sensitivity to bleomycin by compromising DNA damage repair capacity. Conversely, an upregulation or enhanced activity of hOGG1 could contribute to bleomycin resistance.

The table below summarizes the role of different DNA repair pathways in bleomycin resistance.

| DNA Repair Pathway | Key Proteins/Enzymes | Role in Bleomycin Resistance |

| Non-Homologous End Joining (NHEJ) | Ku70/Ku80, DNA-PKcs, Ligase IV | Enhanced efficiency leads to faster repair of double-strand breaks. |

| Homologous Recombination (HR) | Rad51, BRCA1, BRCA2 | Maintenance of functional HR can contribute to resistance. |

| Base Excision Repair (BER) | hOGG1 | Efficient repair of oxidative DNA damage and single-strand breaks. |

Evasion of Cell Cycle Arrest and Apoptosis in Resistant Cells

When a cell detects DNA damage, it typically activates cell cycle checkpoints to halt progression through the cell cycle, allowing time for DNA repair. If the damage is too severe to be repaired, the cell will undergo programmed cell death, or apoptosis. A crucial checkpoint in response to DNA damage is the G2/M checkpoint, which prevents cells from entering mitosis with damaged DNA.

Bleomycin-sensitive cells, upon sustaining DNA damage, will typically arrest in the G2/M phase of the cell cycle. However, a key characteristic of many bleomycin-resistant cancer cell lines is their ability to evade this G2/M arrest and continue to proliferate despite the presence of the drug. Studies have demonstrated that bleomycin-resistant subclones exhibit significantly less G2/M arrest following high-dose bleomycin exposure compared to their sensitive parental counterparts.

This evasion of cell cycle arrest is often coupled with a resistance to apoptosis. Bleomycin-induced apoptosis is triggered by the extensive DNA damage and oxidative stress. In resistant cells, the combination of reduced initial DNA damage (due to enhanced antioxidant defenses and repair) and altered signaling pathways leads to a significant reduction in the apoptotic response. For example, resistant cell lines show a significantly lower percentage of apoptotic cells after bleomycin treatment compared to sensitive lines. This suggests that resistant cells have adapted mechanisms to bypass the signals that would normally trigger programmed cell death.

The following table presents data from a study comparing bleomycin-sensitive parental cell lines with their derived bleomycin-resistant subclones, illustrating the evasion of G2/M arrest and apoptosis.

| Cell Line | % of Cells in G2/M Phase (Post-Bleomycin) | % Apoptosis (Post-Bleomycin) |

| Parental (Sensitive) | High | Increased |

| Resistant Subclone | Significantly Lower | Significantly Lower |

Advanced Structural and Biophysical Characterization of Bleomycin Complexes

X-ray Crystallography Studies of Bleomycin-DNA Complexes

X-ray crystallography provides high-resolution structural information, offering a static yet detailed snapshot of molecular interactions. The crystallization of bleomycin-DNA complexes has been challenging but has yielded invaluable insights into its binding modes.

A pivotal study provided the X-ray crystal structure of a Co(III)-bleomycin B2 complex bound to a DNA sequence containing a 5'-GT sequence. nih.gov This structure revealed that the bithiazole moiety of bleomycin (B88199) intercalates into the DNA double helix. nih.gov Concurrently, the metal-binding and disaccharide domains of the molecule settle into the minor groove of the DNA, forming hydrogen bonds with the nucleotides. nih.gov Specifically, the Co(III) ion's coordination sphere was detailed, showing the primary amine of β-aminoalanine as an axial ligand, while the secondary amine of β-aminoalanine, the imidazole and histidine amide, and the pyrimidine (B1678525) N1 acted as equatorial ligands. nih.gov

Further crystallographic studies have shown that the bithiazole tail can intercalate in two distinct ways, and this can occur even without a well-defined minor groove binding of the metal-binding and disaccharide portions of the molecule. nih.gov These crystallographic findings have been instrumental in visualizing the direct interactions that position the reactive metal center of bleomycin in proximity to the DNA backbone, poised for cleavage.

Table 1: Key Findings from X-ray Crystallography of Bleomycin-DNA Complexes

| Feature | Observation | Reference |

| Binding Mode | Dual binding involving intercalation of the bithiazole tail and minor groove binding of the metal-binding/disaccharide domains. | nih.gov |

| Intercalation | The bithiazole moiety inserts between base pairs in the DNA. | nih.govnih.gov |

| Minor Groove Interaction | The metal-binding and sugar domains interact with the minor groove through hydrogen bonding. | nih.gov |

| Metal Coordination (Co(III)) | Equatorial ligands: secondary amine of β-aminoalanine, imidazole, histidine amide, pyrimidine N1. Axial ligand: primary amine of β-aminoalanine. | nih.gov |

| Intercalation Variability | The bithiazole can intercalate in two distinct modes. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in studying the dynamic aspects of bleomycin's interactions in solution, complementing the static picture from X-ray crystallography. mdpi.com NMR has been particularly useful in characterizing the coordination chemistry of various metallo-bleomycin complexes and their interactions with DNA. mdpi.com

Early NMR studies focused on assigning the proton (¹H) and carbon-¹³ (¹³C) signals of bleomycin, which was a critical first step for further structural analysis. Two-dimensional NMR techniques were essential to achieve complete assignments for complexes like Zn(II)-bleomycin. mdpi.com Comparisons of the NMR spectra of bleomycin with and without a bound metal ion revealed which parts of the molecule are involved in metal coordination. Significant chemical shift changes were observed for the A, P, H, and M residues upon metal binding. mdpi.com

When studying the interaction with DNA, NMR has shown that the binding of bleomycin to oligonucleotides is a rapid exchange process on the NMR timescale. tandfonline.com The upfield shift of the bithiazole proton resonances upon binding to an oligonucleotide like (dC-dG)₃ is consistent with the partial intercalation of this group between the DNA base pairs. tandfonline.com Furthermore, NMR studies have been employed to investigate how different C-terminal substituents on the bleomycin molecule can affect the structure of the resulting bleomycin-DNA complex, indicating that these modifications can lead to different structural perturbations in the DNA. nih.govresearchgate.net

Table 2: NMR Spectroscopic Insights into Bleomycin Interactions

| Aspect Studied | Key NMR Finding | Reference |

| Metal Coordination | Chemical shift changes in A, P, H, and M residues confirm their involvement in metal binding. | mdpi.com |

| DNA Binding Dynamics | The exchange between free and DNA-bound bleomycin is rapid on the NMR chemical shift timescale. | tandfonline.com |

| Intercalation Evidence | Upfield shifts of bithiazole proton signals upon DNA binding suggest partial intercalation. | tandfonline.com |

| Influence of C-terminus | Different C-terminal groups on bleomycin lead to distinct structural effects on the DNA hairpin. | nih.govresearchgate.net |

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations provide a powerful theoretical framework to explore the dynamics and energetics of bleomycin-DNA interactions that are often difficult to capture experimentally. These methods allow for the investigation of the structural stability and conformational changes of the complex over time.

MD simulations have been used to explore the interaction between DNA and metallated bleomycin, with different metal co-factors such as Co(III) and Fe(II). scirp.orgscilit.com These simulations have shown that bleomycin binds more strongly to DNA when complexed with iron compared to cobalt. scirp.orgscilit.com The simulations also provide insights into the structural orientation of the complex, suggesting that the iron-bleomycin complex adopts a conformation that is more favorable for abstracting the H4' hydrogen from the deoxyribose sugar, which is the initiating step of DNA strand cleavage. scirp.orgscilit.com

Quantum density functional theory (DFT) methods have been employed to investigate the structure of the Fe(II)-bleomycin complex and the mechanism of O-O bond activation in activated bleomycin. tandfonline.com These calculations have helped to identify the ligands coordinating the iron center. MD simulations have further suggested a homolytic cleavage mechanism for the activation of the O-O bond in the activated bleomycin complex. tandfonline.com

Table 3: Contributions of Computational Studies to Understanding Bleomycin

| Computational Method | Focus of Study | Key Finding | Reference |

| Molecular Dynamics (MD) | Comparison of Co- and Fe-bleomycin binding to DNA | Fe-bleomycin binds more strongly and has a better orientation for DNA cleavage. | scirp.orgscilit.com |

| Density Functional Theory (DFT) | Structure of Fe(II)-bleomycin and O-O bond activation | Identification of the second axial ligand and proposal of a homolytic O-O bond cleavage mechanism. | tandfonline.com |

| MD Simulations | Stability of bleomycin-DNA complexes | Analysis of RMSD shows the stability of the simulated trajectories over nanoseconds. | scirp.org |

Spectroscopic Methods for Studying Metal-Bleomycin Interactions

A variety of spectroscopic techniques have been instrumental in probing the electronic and geometric structure of the metal center in bleomycin complexes, which is critical for its DNA cleavage activity.

Magnetic Circular Dichroism (MCD) and X-ray Absorption Spectroscopy (XAS) have been used to study the interaction of the biologically relevant Fe(II)-bleomycin complex with DNA. acs.orgnih.gov MCD spectroscopy, particularly in the near-infrared region, allows for the direct observation of d-d transitions of the iron center, which are sensitive to the coordination number and geometry. acs.org Studies have shown that the binding of Fe(II)-bleomycin to DNA significantly perturbs the Fe(II) active site. acs.orgnih.gov

Circular Dichroism (CD) spectroscopy has also been widely used to investigate the binding of bleomycin to DNA and proteins. nih.gov Far-UV CD can monitor changes in the secondary structure of proteins upon binding to bleomycin, while near-UV CD can provide information about the binding interaction itself. nih.gov These spectroscopic methods have been crucial in determining the binding affinities and thermodynamic parameters of bleomycin's interactions with various biological macromolecules. nih.gov

Table 4: Spectroscopic Techniques for Metal-Bleomycin Interaction Analysis

| Spectroscopic Technique | Information Obtained | Key Findings | Reference |

| Magnetic Circular Dichroism (MCD) | Electronic and geometric structure of the Fe(II) center. | DNA binding perturbs the Fe(II) active site in bleomycin. | acs.orgnih.govacs.org |

| X-ray Absorption Spectroscopy (XAS) | Coordination environment of the metal ion. | Complements MCD data on the structure of the Fe(II) active site upon DNA binding. | acs.orgnih.gov |

| Circular Dichroism (CD) | Conformational changes and binding interactions. | Used to determine binding affinities and thermodynamic parameters of bleomycin-protein interactions. | nih.gov |

| Raman Spectroscopy | Vibrational modes and conformational changes. | Can detect conformational transitions in DNA from B-form to A-form upon bleomycin-induced damage. | nih.gov |

Analysis of Bleomycin-Induced DNA Structural Perturbations

The binding of bleomycin and subsequent cleavage of DNA leads to significant structural changes in the DNA molecule. These perturbations have been studied using a range of biophysical techniques.

Raman spectroscopy has been used to monitor the conformational changes in the DNA backbone of living cells treated with bleomycin. nih.gov A slight shift in the phosphate band in the Raman spectra of treated cells indicates a partial conformational change from the canonical B-DNA form to the A-DNA form. nih.gov This B-to-A transition is considered a hallmark of DNA repair processes. nih.gov

Biochemical studies have analyzed the products of bleomycin-mediated DNA cleavage. nih.gov The drug causes both single-stranded and double-stranded breaks. nih.gov The ratio of single-strand to double-strand breaks can be influenced by the specific bleomycin analog and the DNA substrate structure. nih.gov The mechanism of double-strand breaks is thought to involve a single bleomycin molecule that can induce two cleavage events without dissociating from the DNA. nih.gov The binding of bleomycin also causes an unwinding of the DNA helix, which has been quantified through experiments. acs.org

Table 5: Summary of Bleomycin-Induced DNA Structural Perturbations

| Type of Perturbation | Method of Analysis | Observation | Reference |

| Conformational Change | Raman Spectroscopy | Partial transition from B-DNA to A-DNA conformation upon damage. | nih.gov |

| Strand Breaks | Gel Electrophoresis | Induces both single- and double-stranded DNA breaks. | nih.gov |

| Helix Unwinding | Biochemical Assays | Binding of bleomycin leads to an unwinding of the DNA double helix. | acs.org |

Preclinical Research Methodologies and Emerging Applications

In Vitro Assays for Molecular and Cellular Effects

In vitro systems provide a controlled environment to dissect the specific molecular and cellular effects of bleomycin (B88199). These assays are crucial for initial screening, mechanistic studies, and understanding the compound's fundamental biological activities.

The capacity of bleomycin to induce DNA strand breaks is a hallmark of its activity and is commonly evaluated using DNA cleavage assays. A primary method is the supercoiled plasmid relaxation assay. mit.edu In this technique, supercoiled plasmid DNA is incubated with bleomycin and necessary cofactors like iron (II) ions. fcien.edu.uy Single-strand breaks induced by the compound cause the supercoiled plasmid to "relax" into an open circular form. Double-strand breaks result in a linear form. The different DNA topologies (supercoiled, open circular, and linear) can be separated and quantified using agarose gel electrophoresis. nih.gov The percentage of each form allows for the assessment of the compound's cleavage efficiency. mit.edunih.gov

This assay is frequently used to compare the potency of different bleomycin analogues. For instance, studies have shown that modifications to the disaccharide moiety or the C-terminal tail can significantly alter DNA cleavage activity. fcien.edu.uynih.gov For example, Zorbamycin (ZBM), a related compound, has been shown to be more potent than Bleomycin A2 in plasmid relaxation assays. nih.gov A colorimetric assay has also been developed, utilizing gold nanoparticles modified with double-stranded DNA (dsDNA-AuNPs), which change color from red to purple upon DNA cleavage, offering a simpler and more rapid screening method. nih.gov

Table 1: Comparison of DNA Cleavage Activity of Bleomycin Analogues using Plasmid Relaxation Assay

| Compound | Concentration for ~50% Plasmid Relaxation | Relative Potency | Source |

|---|---|---|---|

| Bleomycin A2 | 0.2 µM | Baseline | nih.gov |

| Zorbamycin (ZBM) | 0.1 µM | ~2x more potent than Bleomycin A2 | nih.gov |

| 6'-hydroxy-ZBM | 0.2 µM | Similar to Bleomycin A2 | nih.gov |

This table is interactive. Users can sort the columns to compare the relative potencies of different Bleomycin analogues.

Flow cytometry is a powerful technique used to investigate the effects of bleomycin on cell cycle progression. youtube.combdbiosciences.com In this method, cells are treated with bleomycin, harvested, and then fixed to permeabilize their membranes. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is added. youtube.comnih.gov The fluorescence intensity of individual cells is then measured by a flow cytometer. Because the amount of DNA doubles during the S (synthesis) phase and is highest in the G2 (gap 2) and M (mitosis) phases, the fluorescence intensity directly correlates with the cell's position in the cycle. youtube.combdbiosciences.com

Studies using this methodology have consistently shown that bleomycin induces cell cycle arrest, primarily in the G2/M phase. nih.govnih.gov This accumulation of cells in the G2/M phase is a common response to DNA damage, as the cell attempts to repair the lesions before proceeding to mitosis. The analysis can quantify the percentage of cells in each phase (G0/G1, S, and G2/M), providing a clear picture of the drug's cytostatic effects. For example, in mouse alveolar epithelial cells, bleomycin treatment led to a decrease in the G0/G1 population and a significant increase in the S and G2/M phase populations. nih.gov

Table 2: Representative Flow Cytometry Data of Cell Cycle Distribution in MLE-12 Cells After Bleomycin Treatment

| Cell Cycle Phase | Control Group (%) | Bleomycin-Treated Group (%) | Effect | Source |

|---|---|---|---|---|

| G0/G1 | ~65% | Decreased | nih.gov | |

| S | ~20% | Increased | nih.gov |